Lasmiditan

描述

Lasmiditan is a medication used for the acute treatment of migraine with or without aura in adults. It is a selective serotonin receptor agonist that specifically targets the 5-HT1F receptor subtype. Unlike other migraine medications, this compound does not cause vasoconstriction, making it a safer option for individuals with cardiovascular conditions .

准备方法

Synthetic Routes and Reaction Conditions

Lasmiditan can be synthesized through a multi-step process involving the following key steps:

Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, which involves the reaction of 2,4,6-trifluorobenzoyl chloride with 2-amino-6-methylpyridine in the presence of a base such as triethylamine.

Coupling Reaction: The intermediate is then coupled with 1-methyl-4-piperidone in the presence of a reducing agent like sodium triacetoxyborohydride to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

化学反应分析

Synthetic Routes

The synthesis of lasmiditan involves several critical steps, which can be summarized as follows:

-

Starting Materials : The synthesis begins with 2-chloropyridine, which reacts with benzophenone under the catalysis of a noble metal complex and organophosphorus compounds.

-

Formation of Intermediates : This reaction yields 2-iminopyridine compounds, which undergo hydrolysis under acidic conditions to produce 2-amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine.

-

Final Steps : The final step involves acylation of this intermediate with trifluorobenzoyl chloride to yield this compound.

Impurities and Byproducts

During the synthesis, several impurities can form due to side reactions:

-

Impurity 1 : Resulting from unreacted starting materials.

-

Impurity 2 and 3 : Formed through side reactions involving intermediates during the synthesis process.

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability profile of this compound under various stress conditions:

-

Acidic Conditions : Approximately 6.15% degradation observed, with two degradation products identified.

-

Basic Conditions : A higher degradation rate of about 7.84% was noted, with specific degradation products formed.

-

Thermal Stability : Minimal degradation (3.02%) was detected under thermal stress, indicating good thermal stability.

-

UV Light Exposure : Degradation was noted at around 6.85%, with multiple degradation products identified .

Characterization of Degradation Products

The degradation products (DPs) formed during these studies were characterized using LC-MS/MS analysis:

| Degradation Condition | % Degradation | Identified DPs |

|---|---|---|

| Acid | 6.15 | DP1, DP2 |

| Base | 7.84 | DP3 |

| Peroxide | 5.31 | DP4 |

| Thermal | 3.02 | None |

| UV Light | 6.85 | DP4, DP5 |

The identification of these DPs provides insight into the chemical stability and potential shelf life of this compound formulations .

Absorption and Bioavailability

This compound exhibits an oral bioavailability of approximately 40%. After administration, peak plasma concentrations are reached within about 1.8 hours, with an onset of action between 30 to 60 minutes .

Metabolism Pathways

This compound undergoes hepatic and extrahepatic metabolism primarily via non-CYP enzymes, leading to the formation of several metabolites:

-

M7 and M8 : These metabolites are considered pharmacologically inactive.

-

M18 : A combination metabolite that also does not exhibit significant biological activity.

The metabolism does not significantly involve CYP450 enzymes, differentiating this compound from other migraine treatments that rely on these pathways .

科学研究应用

Clinical Efficacy

Clinical Trials Overview

Lasmiditan has undergone several rigorous clinical trials to assess its efficacy and safety profile. The most notable studies include:

- Phase 2B Study : This study demonstrated that oral this compound was both safe and effective for acute migraine treatment, particularly in patients with cardiovascular risk factors .

- Phase 3 Studies (SAMURAI and SPARTAN) : These trials confirmed this compound's effectiveness in providing pain relief within two hours of administration. Results showed that patients receiving this compound had significantly higher rates of being headache-free compared to those on placebo:

Comparative Efficacy Data

| Study | Dose (mg) | Pain-Free at 2 Hours (%) | Most Bothersome Symptom-Free (%) |

|---|---|---|---|

| SAMURAI | 200 | 38.8 | 48.7 |

| SAMURAI | 100 | 31.4 | 44.2 |

| SPARTAN | 50 | 28.6 | 40.8 |

| Placebo | - | 21.3 | 33.5 |

Safety and Tolerability

While this compound is generally well-tolerated, some common treatment-emergent adverse events have been reported, primarily related to the central nervous system:

- Dizziness

- Somnolence

- Paresthesia

- Fatigue

- Nausea

The incidence of these side effects was notably higher during the first attack treated with this compound but was generally mild to moderate in severity .

Case Study: Efficacy in Patients with Cardiovascular Risk

A significant portion of trial participants had cardiovascular risk factors (approximately 79%). In this subgroup, this compound demonstrated a favorable safety profile compared to traditional migraine treatments, which often pose risks for such patients due to their vasoconstrictive properties .

Case Study: Consistency Across Multiple Attacks

In a study assessing multiple migraine attacks, this compound maintained consistent efficacy across four separate attacks in individual patients. This finding is crucial for chronic migraine sufferers who often experience varied responses to acute treatments .

作用机制

Lasmiditan exerts its effects by selectively binding to the 5-HT1F receptor subtype. This binding inhibits the release of neuropeptides and neurotransmitters, such as calcitonin gene-related peptide (CGRP) and glutamate, which are involved in the pathophysiology of migraine. By inhibiting these pathways, this compound reduces neuronal sensitization and alleviates migraine symptoms .

相似化合物的比较

Lasmiditan is unique among migraine medications due to its selective action on the 5-HT1F receptor without causing vasoconstriction. Similar compounds include:

Sumatriptan: A 5-HT1B/1D receptor agonist that causes vasoconstriction.

Rimegepant: A calcitonin gene-related peptide receptor antagonist.

Ubrogepant: Another calcitonin gene-related peptide receptor antagonist

This compound’s lack of vasoconstrictive activity makes it a safer option for patients with cardiovascular conditions, setting it apart from other migraine treatments .

生物活性

Lasmiditan is a novel medication developed for the acute treatment of migraine. It acts as a selective agonist for the serotonin 5-HT1F receptor, distinguishing itself from traditional migraine therapies that often target vascular pathways. This article provides a comprehensive overview of the biological activity of this compound, focusing on its efficacy, safety profile, and pharmacological characteristics based on diverse research findings.

This compound selectively binds to the 5-HT1F receptor, which is primarily located in the central nervous system (CNS). Unlike other triptans that affect vascular systems, this compound's mechanism is believed to inhibit the release of pro-inflammatory neuropeptides and modulate pain pathways in the brain. This unique action allows it to provide relief from migraine symptoms without causing vasoconstriction, making it suitable for patients with cardiovascular risks.

Phase 3 Studies

Several phase 3 randomized controlled trials have established this compound's efficacy in treating acute migraine attacks:

- Study Design : A double-blind, placebo-controlled trial involving 3,005 participants evaluated this compound at doses of 50 mg, 100 mg, and 200 mg against a placebo.

- Primary Endpoint : The proportion of patients achieving headache pain freedom and freedom from the most bothersome symptom (MBS) at 2 hours post-dose.

| Dose (mg) | Headache Pain-Free (%) | MBS-Free (%) | Odds Ratio (vs. Placebo) |

|---|---|---|---|

| Placebo | 21.3 | 33.5 | - |

| 50 | 28.6 | 40.8 | 1.5 |

| 100 | 31.4 | 44.2 | 1.7 |

| 200 | 38.8 | 48.7 | 2.3 |

The results demonstrated that this compound significantly increased the likelihood of achieving pain freedom compared to placebo across all doses tested, particularly at the higher dose of 200 mg (P < 0.001) .

Safety Profile

This compound's safety profile has been extensively evaluated in clinical trials:

- Common Adverse Events : The most frequently reported treatment-emergent adverse events (TEAEs) include dizziness, somnolence, paresthesia, and fatigue.

| Adverse Event | Placebo (%) | This compound 50 mg (%) | This compound 100 mg (%) | This compound 200 mg (%) |

|---|---|---|---|---|

| Dizziness | 2.9 | 8.6 | 15.3 | 17.2 |

| Somnolence | 2.1 | 5.4 | 5.1 | 6.0 |

| Paresthesia | 1.5 | 2.4 | 5.8 | 7.2 |

The incidence of CNS-related adverse events was notably higher in this compound groups compared to placebo, with most events being mild and transient .

Pharmacokinetics

This compound is administered orally and exhibits favorable pharmacokinetic properties:

- Absorption : Peak plasma concentrations are achieved within approximately one hour post-administration.

- Half-Life : The drug has a half-life ranging from approximately 6 to 8 hours, allowing for effective management of acute migraine symptoms without frequent dosing.

Case Studies and Real-World Evidence

Recent studies have also explored this compound's effectiveness in specific populations:

- A study involving Japanese patients highlighted similar efficacy and tolerability profiles consistent with global findings .

- Another investigation focused on smaller body mass index (BMI) patients and Asian populations indicated that this compound remains a well-tolerated option with effective outcomes .

属性

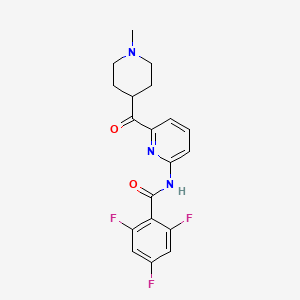

IUPAC Name |

2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O2/c1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22/h2-4,9-11H,5-8H2,1H3,(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDHVZKDSYZQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469435 | |

| Record name | Lasmiditan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The acute treatment of migraine headaches has, in the past, been achieved via constriction of cerebral blood vessels, as the acute dilation of these vessels observed during migraines was thought to be the cause of the associated pain. The neurogenic hypothesis of migraine pathophysiology, an alternative to the vascular hypothesis, suggests that cerebral vasodilation is a secondary mechanism in migraine pathogenesis, and that the main contributor to migraine headache pain is the increased pathogenic firing of trigeminal nerve pathways. While the precise mechanism of action of lasmiditan is unclear, it likely supports this neurogenic hypothesis by exerting its therapeutic effects through potent and selective agonism of the 5-HT1F receptor. 5-HT1F receptors are found in both the central and peripheral nervous system (on the central and peripheral ends of trigeminal neurons) and appear to contribute to hyperpolarization of nerve terminals and inhibition of trigeminal neuronal activity. Lasmiditan's agonism at these receptors may, therefore, inhibit the firing of trigeminal nerves responsible for migraine headache pain. Lasmiditan has virtually no affinity for other 5-HT receptor subtypes or monoamine receptors (e.g. adrenergic, dopaminergic). | |

| Record name | Lasmiditan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11732 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

439239-90-4 | |

| Record name | Lasmiditan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439239-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lasmiditan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11732 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lasmiditan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASMIDITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760I9WM792 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Lasmiditan?

A1: this compound is a highly selective agonist of the 5-hydroxytryptamine receptor 1F (5-HT1F). [, , , , ] Unlike triptans, which are 5-HT1B/1D receptor agonists, this compound does not cause vasoconstriction. [, ]

Q2: How does this compound's interaction with 5-HT1F receptors contribute to its antimigraine effects?

A2: this compound's activation of presynaptic 5-HT1F receptors on trigeminal nerve terminals inhibits the release of calcitonin gene-related peptide (CGRP). [, ] This, in turn, suppresses the activation of the trigeminovascular system, a key pathway involved in migraine pathophysiology. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C19H19F3N4O2, and its molecular weight is 392.38 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data is not provided in the provided research articles, researchers often employ techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity of this compound during synthesis and characterization.

Q5: How does this compound's structure differ from triptans?

A6: this compound possesses a unique pyridinoyl-piperidine scaffold, unlike the indole-based structure found in triptans. [] This structural distinction contributes to this compound's high selectivity for the 5-HT1F receptor and its lack of vasoconstrictor activity.

Q6: Are there any known structure-activity relationships for 5-HT1F receptor agonists related to this compound?

A7: While the research papers don't delve into specific structure-activity relationship studies for this compound, they highlight the importance of its high affinity for the 5-HT1F receptor compared to other 5-HT receptor subtypes, particularly 5-HT1B and 5-HT1D, for its efficacy and lack of vasoconstriction. [, ]

Q7: What is the absorption profile of this compound?

A8: this compound exhibits rapid absorption after oral administration, with a bioavailability of approximately 40%. [] It readily crosses the blood-brain barrier, which is crucial for its central mechanism of action. [, , ]

Q8: What preclinical models were used to assess this compound's efficacy?

A11: In rodent models of migraine, oral administration of this compound effectively inhibited dural plasma protein extravasation and the induction of c-Fos in the trigeminal nucleus caudalis, both markers associated with trigeminal nerve stimulation. [, ]

Q9: Has this compound been studied in clinical trials for acute migraine treatment?

A12: Yes, this compound has been extensively evaluated in multiple Phase 2 and Phase 3 clinical trials for the acute treatment of migraine. [, , , , , , , , , , , , , , , , , , , , ]

Q10: What were the primary efficacy endpoints in the this compound clinical trials?

A13: The primary efficacy endpoints in most this compound trials were headache pain freedom and freedom from the most bothersome symptom (MBS), typically assessed at 2 hours post-dose. [, , , , , , , , , , , , , , , , , , ]

Q11: Were the clinical trials designed to assess efficacy in specific patient populations?

A14: Yes, some clinical trials and post hoc analyses focused on specific patient populations, including those with cardiovascular risk factors, [, , , , , , ] those with migraine comorbidities, [, ] and those who had previously responded poorly to triptans. [, , ]

Q12: What are the most common adverse events associated with this compound?

A15: The most commonly reported adverse events in this compound clinical trials were dizziness, paresthesia, somnolence, fatigue, and nausea. [, , , , , , , , , , , , , , , , ] These side effects are generally mild to moderate in severity and transient. [, , , , , ]

Q13: Have there been any reports of serious adverse events related to this compound?

A16: While serious adverse events were rare in clinical trials, they were reported in a small number of patients. [, , ] It's important to consult the full prescribing information for a comprehensive overview of safety data.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。